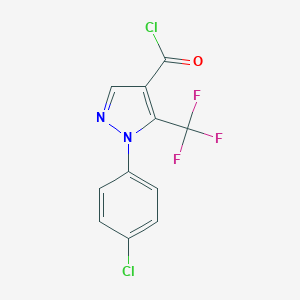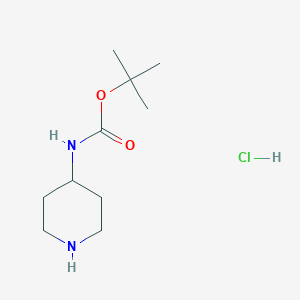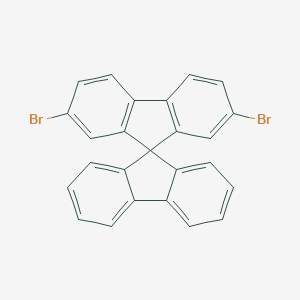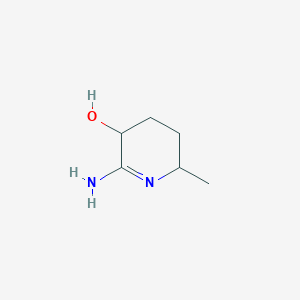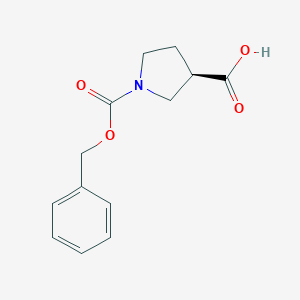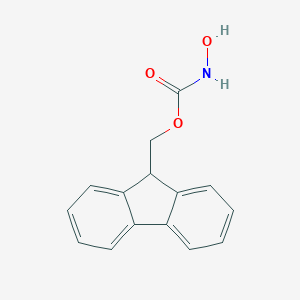
9-Fluorenylmethyl N-hydroxycarbamate
Descripción general
Descripción
9-Fluorenylmethyl N-hydroxycarbamate, also known as N-(9-Fluorenylmethoxycarbonyl)hydroxylamine or N-Fmoc-hydroxylamine, is a chemical compound used in peptide synthesis . It has an empirical formula of C15H13NO3 and a molecular weight of 255.27 .
Synthesis Analysis
9-Fluorenylmethyl N-hydroxycarbamate can be used as a reactant to prepare N-Fmoc-aminooxy-2-chlorotrityl polystyrene, a solid-phase resin used to produce hydroxamic acids and peptidyl hydroxamic acids . It can also react with nosyl chloride to produce 9-Fluorenylmethyl nosyloxycarbamate .Molecular Structure Analysis
The molecular structure of 9-Fluorenylmethyl N-hydroxycarbamate is represented by the SMILES stringONC(=O)OCC1c2ccccc2-c3ccccc13 . Chemical Reactions Analysis
9-Fluorenylmethyl N-hydroxycarbamate is a building block used in the solid-phase synthesis of (peptide) hydroxamic acids on chlorotrityl resin . It can undergo a base-catalysed fragmentation reaction to liberate the corresponding amine, which can then act as a catalyst for decomposing parent molecules, leading to autocatalytic decomposition .Physical And Chemical Properties Analysis
9-Fluorenylmethyl N-hydroxycarbamate has a melting point of 164.5 °C . It is thermally stable under neutral conditions and has high base-catalytic reactivity .Aplicaciones Científicas De Investigación
Peptide Synthesis
This compound is used in peptide synthesis . It plays a crucial role in the formation of peptides, which are short chains of amino acid monomers linked by peptide bonds.
Preparation of Hydroxamic Acids
9-Fluorenylmethyl N-hydroxycarbamate can be used as a reactant to prepare hydroxamic acids . Hydroxamic acids are a class of organic compounds bearing the functional group RC(O)NHOH, with R as an organic residue. They are often used as chelators.
Preparation of Peptidyl Hydroxamic Acids
This compound is also used in the preparation of peptidyl hydroxamic acids . Peptidyl hydroxamic acids are a type of hydroxamic acid that contain a peptide component. They are often used in the study of protease enzymes.
Solid-Phase Resin Production
9-Fluorenylmethyl N-hydroxycarbamate is used to prepare N-Fmoc-aminooxy-2-chlorotrityl polystyrene, a solid-phase resin . This resin is used in various chemical reactions and processes.
Preparation of 9-Fluorenylmethyl Nosyloxycarbamate
This compound can be used to prepare 9-Fluorenylmethyl nosyloxycarbamate (Fmoc-NHONs) by reacting with nosyl chloride . This product has its own set of applications in scientific research.
Building Block for the Solid-Phase Synthesis of (Peptide) Hydroxamic Acids on Chlorotrityl Resin
9-Fluorenylmethyl N-hydroxycarbamate serves as a building block for the solid-phase synthesis of (peptide) hydroxamic acids on chlorotrityl resin . This process is used in the study of peptide structures and functions.
Safety And Hazards
9-Fluorenylmethyl N-hydroxycarbamate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-hydroxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-15(16-18)19-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14,18H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNJBGORPSTJDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407926 | |
| Record name | N-Fmoc-hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Fluorenylmethyl N-hydroxycarbamate | |
CAS RN |
190656-01-0 | |
| Record name | N-Fmoc-hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Fluorenylmethyl N-hydroxycarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)

![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)
![Furo[3,2-c]pyridine-4-methanamine](/img/structure/B70708.png)



